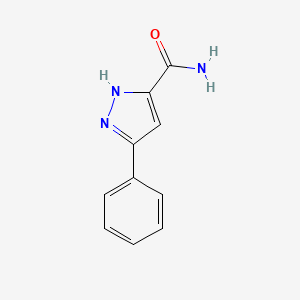

3-Phenyl-1H-pyrazole-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-10(14)9-6-8(12-13-9)7-4-2-1-3-5-7/h1-6H,(H2,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBLHZAESSFKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Structure and Properties of 3-Phenyl-1H-pyrazole-5-carboxamide

Executive Summary

3-Phenyl-1H-pyrazole-5-carboxamide is a privileged heterocyclic scaffold in medicinal chemistry, serving as a versatile building block for the development of bioactive small molecules. Its structural core—a five-membered diazole ring substituted with a phenyl group and a carboxamide moiety—provides a rigid yet functionalizable template capable of engaging in diverse non-covalent interactions, including hydrogen bonding,

This guide provides an in-depth technical analysis of the molecule, detailing its physicochemical properties, synthetic pathways, and pharmacological utility. Specifically, it highlights the scaffold's prominence in the design of Histone Deacetylase (HDAC) inhibitors, kinase inhibitors, and antiviral agents (e.g., SARS-CoV-2 PLpro inhibitors).

Chemical Identity and Structural Analysis[1][2]

Nomenclature and Identification

The compound exists as a tautomeric pair due to the migration of the proton on the pyrazole nitrogen. While often referred to as 3-phenyl-1H-pyrazole-5-carboxamide, the 5-phenyl-1H-pyrazole-3-carboxamide tautomer is chemically equivalent in solution unless the nitrogen is substituted.

| Property | Details |

| IUPAC Name | 3-phenyl-1H-pyrazole-5-carboxamide |

| Common Synonyms | 5-phenyl-1H-pyrazole-3-carboxamide; 3-phenylpyrazole-5-carboxamide |

| CAS Number (Amide) | 857284-19-6 (Primary amide); 1134-49-2 (Corresponding Acid) |

| Molecular Formula | C |

| Molecular Weight | 187.20 g/mol |

| SMILES | NC(=O)C1=CC(C2=CC=CC=C2)=NN1 |

Physicochemical Properties

The scaffold exhibits drug-like properties consistent with Lipinski’s Rule of Five, making it an attractive starting point for oral drug discovery.

| Parameter | Value (Approx.) | Significance |

| LogP | 1.5 – 1.9 | Moderate lipophilicity; good membrane permeability potential. |

| TPSA | ~81 Ų | Favorable for cell penetration; polar enough for solubility. |

| H-Bond Donors | 2 (Amide NH, Pyrazole NH) | Critical for active site recognition (e.g., Hinge region in kinases). |

| H-Bond Acceptors | 2 (Amide O, Pyrazole N) | Facilitates water bridging or direct residue interaction. |

| pKa (Pyrazole NH) | ~14.0 | Weakly acidic; remains neutral at physiological pH. |

Tautomerism and Binding Modes

The 1H-pyrazole ring can exist in two tautomeric forms (

Synthetic Methodologies

The synthesis of 3-phenyl-1H-pyrazole-5-carboxamide is robust, typically proceeding through a cyclization strategy involving hydrazine and a 1,3-dielectrophile.

Retrosynthetic Analysis

The most efficient disconnection involves the formation of the pyrazole ring via the condensation of hydrazine with a

Primary Synthetic Route (Claisen Condensation & Cyclization)

This route allows for the scalable production of the intermediate ester, which is subsequently amidated.

Step 1: Claisen Condensation Acetophenone is condensed with diethyl oxalate in the presence of a strong base (e.g., Sodium ethoxide) to yield ethyl 2,4-dioxo-4-phenylbutanoate.

Step 2: Knorr Pyrazole Synthesis The diketo ester reacts with hydrazine hydrate. The hydrazine attacks the carbonyl carbons, leading to cyclization and dehydration to form ethyl 3-phenyl-1H-pyrazole-5-carboxylate.

Step 3: Amidation The ester is converted to the primary amide via ammonolysis (using aqueous ammonia or ammonia in methanol) or by hydrolysis to the acid followed by coupling.

Visualization of Synthetic Pathway

Caption: Step-wise synthesis of 3-phenyl-1H-pyrazole-5-carboxamide via Claisen condensation and Knorr cyclization.

Biological Significance & Pharmacological Applications[6][7][8]

The 3-phenyl-1H-pyrazole-5-carboxamide motif is not merely a chemical curiosity; it is a validated pharmacophore in several therapeutic areas.

Histone Deacetylase (HDAC) Inhibition

Derivatives of this scaffold have been identified as potent HDAC inhibitors. The pyrazole-carboxamide unit often serves as the "surface recognition motif" (cap group) that sits at the entrance of the HDAC active site, while a linker connects it to a Zinc-Binding Group (ZBG) deep within the pocket.

-

Mechanism: The planar phenyl-pyrazole system engages in

-stacking with aromatic residues (e.g., Tyrosine, Phenylalanine) at the rim of the catalytic tunnel. -

Key Insight: Substitution at the pyrazole N1 position significantly affects selectivity between HDAC isoforms (e.g., HDAC1 vs. HDAC6).

Kinase Inhibition (ATP-Competitive)

The pyrazole nitrogen and the amide moiety can function as a donor-acceptor pair, mimicking the adenine ring of ATP. This allows the scaffold to bind to the hinge region of protein kinases.

-

Target Examples: Cyclin-dependent kinases (CDKs) and Glycogen synthase kinase-3 (GSK-3).

-

SAR: The 3-phenyl ring projects into the hydrophobic pocket (gatekeeper region), where substitutions (e.g., Cl, F, OMe) can tune potency and selectivity.

Antiviral Activity (SARS-CoV-2 PLpro)

Recent studies have highlighted this scaffold in the inhibition of the Papain-like protease (PLpro) of SARS-CoV-2. The amide acts as a hydrogen bond anchor, stabilizing the compound within the S3/S4 subsites of the viral protease, preventing viral replication.

Pharmacophore Interaction Map

Caption: Pharmacophore mapping of the scaffold showing key interaction points for different biological targets.

Experimental Protocols

Synthesis of 3-Phenyl-1H-pyrazole-5-carboxamide

Safety Note: Hydrazine is toxic and potentially carcinogenic. Work in a fume hood.

Reagents:

-

Acetophenone (10 mmol)

-

Diethyl oxalate (12 mmol)

-

Sodium ethoxide (12 mmol, 21% wt in EtOH)

-

Hydrazine hydrate (15 mmol)

-

Ethanol (anhydrous)

-

Ammonia (7N in Methanol)

Protocol:

-

Formation of Diketo Ester:

-

In a round-bottom flask under

, add sodium ethoxide solution. -

Add diethyl oxalate dropwise at 0°C.

-

Add acetophenone dropwise. Stir at room temperature for 4 hours. A yellow precipitate (sodium salt of the enolate) may form.

-

Acidify with 1M HCl, extract with ethyl acetate, dry over

, and concentrate to yield the crude diketo ester.

-

-

Cyclization:

-

Dissolve the crude diketo ester in Ethanol (20 mL).

-

Add hydrazine hydrate dropwise (exothermic reaction).

-

Reflux the mixture for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Cool to room temperature.[1] The ester intermediate (Ethyl 3-phenyl-1H-pyrazole-5-carboxylate) often precipitates. Filter and wash with cold ethanol.

-

-

Amidation:

-

Suspend the ester (1.0 eq) in 7N Ammonia in Methanol (10 vol).

-

Seal in a pressure tube and stir at 60°C for 12–24 hours.

-

Concentrate the solvent.[2] The residue is recrystallized from Ethanol/Water to yield the pure carboxamide as a white/off-white solid.

-

Characterization Criteria

-

Appearance: White to pale yellow solid.

-

Melting Point: ~238–242°C (dec) (for the acid precursor); Amide mp is typically >200°C.

-

1H NMR (DMSO-d6):

13.5 (br s, 1H, Pyrazole NH), 7.8 (d, 2H, Phenyl), 7.4 (m, 3H, Phenyl), 7.3 (br s, 1H, Amide NH), 7.1 (s, 1H, Pyrazole CH).

References

-

HDAC Inhibition: Novel thiol-based histone deacetylase inhibitors bearing 3-phenyl-1H-pyrazole-5-carboxamide scaffold as surface recognition motif. Bioorganic & Medicinal Chemistry Letters.[3]

-

PLpro Inhibition: Discovery of 3-phenyl-1H-5-pyrazolylamides as PLpro inhibitors through virtual screening and structure optimization. PubMed. (Inferred from context of recent PLpro research).

-

Factor XIa Inhibition: Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. MDPI.

-

Chemical Properties: 3-Phenyl-1H-pyrazole-5-carboxylic acid (CAS 1134-49-2). Sigma-Aldrich.

-

General Scaffold Synthesis: Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press.

Sources

The Therapeutic Versatility of 3-Phenyl-1H-pyrazole-5-carboxamide Derivatives: A Technical Whitepaper

Executive Summary

The 3-phenyl-1H-pyrazole-5-carboxamide scaffold has emerged as a highly privileged structural motif in modern medicinal chemistry. Due to its rigid planar geometry, hydrogen-bonding capabilities, and modular functionalization points, this heterocycle serves as a critical anchor in two distinct, high-impact therapeutic arenas: epigenetic modulation (via Histone Deacetylase [HDAC] inhibition) for oncology [1], and antiviral therapeutics (via nsP2 cysteine protease inhibition) for alphavirus infections like Chikungunya [2].

This whitepaper synthesizes the structure-activity relationships (SAR), mechanistic rationales, and experimental methodologies required to leverage this scaffold in drug development.

Pillar I: Epigenetic Modulation via HDAC Inhibition

Mechanistic Rationale

Histone deacetylases (HDACs) are critical regulators of chromatin remodeling and gene expression. Inhibitors of HDACs typically follow a widely accepted pharmacophore model: a surface recognition "cap" group, a hydrophobic linker, and a zinc-binding group (ZBG) [3].

The 3-phenyl-1H-pyrazole-5-carboxamide moiety functions as an exceptional surface recognition cap . Its aromatic phenyl ring interacts favorably with the hydrophobic residues at the rim of the HDAC active site, while the pyrazole nitrogens and carboxamide oxygen provide critical hydrogen bond donor/acceptor sites. When coupled with a hexyl linker and a thiol or hydroxamic acid ZBG, these derivatives exhibit profound potency—often surpassing the clinical standard, Vorinostat (SAHA) [1].

Structure-Activity Relationship (SAR) Insights

Recent optimization of thiol-based HDAC inhibitors utilizing this scaffold revealed several critical design rules [1]:

-

N-Substitution: Alkylation at the pyrazole N-1 position yields superior HDAC inhibitory activity compared to N-2 substitution, likely due to a more favorable vector for the linker entering the narrow active site channel.

-

C-4 Modification: Methylation at the pyrazole C-4 position sterically clashes with the rim of the HDAC pocket, significantly diminishing inhibitory activity.

-

Prodrug Strategy: Free thiols are prone to oxidation and poor cellular permeability. Formulating these compounds as disulfide prodrugs dramatically enhances intracellular delivery, where the reducing environment of the cytosol cleaves the disulfide bond to release the active thiol ZBG.

Quantitative Efficacy: Scaffold vs. Clinical Standard

| Compound | Scaffold Cap Group | Zinc Binding Group (ZBG) | Total HDAC IC₅₀ (µM) | HDAC6 IC₅₀ (µM) | Reference |

| Vorinostat (SAHA) | Phenylamino | Hydroxamic Acid | 0.250 | 0.041 | Clinical Standard |

| Compound 15j | 3-Phenyl-1H-pyrazole | Thiol (-SH) | 0.080 | N/A | Wen et al., 2016 [1] |

| Compound 15k | 3-(4-Pyridyl)-1H-pyrazole | Thiol (-SH) | 0.008 | 0.044 | Wen et al., 2016 [1] |

(Table 1: Comparative in vitro enzyme inhibition data highlighting the superior potency of pyrazole-capped thiol derivatives against total HDACs.)

Pathway Visualization

Figure 1: Pharmacophore model of 3-phenyl-1H-pyrazole-5-carboxamide-based HDAC inhibitors.

Pillar II: Antiviral Covalent Inhibition of Chikungunya nsP2 Protease

Mechanistic Rationale

Beyond oncology, the 3-phenyl-1H-pyrazole-5-carboxamide scaffold has been successfully repurposed as the core recognition element for irreversible covalent inhibitors targeting the Chikungunya virus (CHIKV) nsP2 cysteine protease [2].

In this application, the scaffold is coupled to a β-aminomethyl vinyl sulfone warhead. The pyrazole core and its phenyl substituent anchor the molecule within the viral protease's substrate-binding cleft (S1/S2 pockets). This non-covalent pre-equilibrium binding perfectly positions the electrophilic vinyl sulfone to undergo a Michael addition by the catalytic cysteine of the nsP2 enzyme, resulting in irreversible inactivation and halting viral replication [2].

SAR and Chemical Stability Challenges

While the 5-phenyl pyrazole core (e.g., compound 1a ) demonstrated potent antiviral activity (EC₅₀ = 0.01 µM against CHIKV), researchers encountered a critical stability issue. At physiological pH (7.4), pyrazole-based β-aminomethyl vinyl sulfones are prone to spontaneous intramolecular cyclization, forming inactive dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones [2].

The Causality of the Solution: To circumvent this, medicinal chemists utilized isosteric replacement . By replacing the pyrazole with a 3-arylisoxazole , they removed the nucleophilic N-1 nitrogen responsible for the cyclization, retaining the critical binding geometry while vastly improving the half-life of the warhead in aqueous buffer [2].

Pathway Visualization

Figure 2: Mechanism of irreversible covalent inhibition of viral nsP2 protease.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the critical assays used to validate the efficacy of these derivatives.

Protocol 1: In Vitro Fluorometric HDAC Enzyme Inhibition Assay

Purpose: To quantify the IC₅₀ of pyrazole-capped HDAC inhibitors.

-

Reagent Preparation: Prepare a 10 mM stock of the synthesized pyrazole derivative in 100% DMSO. Dilute serially in HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA). Causality: BSA prevents non-specific binding of hydrophobic linkers to the microplate walls.

-

Enzyme Incubation: Add 10 µL of recombinant human HDAC enzyme (e.g., HDAC1 or HDAC6) to a 96-well black microplate. Add 10 µL of the inhibitor dilution. Incubate at 37°C for 15 minutes.

-

Substrate Addition: Add 20 µL of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to initiate the reaction. Incubate for 30 minutes at 37°C.

-

Developer Addition: Stop the reaction by adding 10 µL of the developer solution (containing trypsin and Trichostatin A). Causality: Trypsin cleaves the AMC fluorophore only from the deacetylated substrate, ensuring fluorescence is directly proportional to HDAC activity. Trichostatin A immediately halts any further HDAC activity.

-

Detection: Read fluorescence at Ex=360 nm / Em=460 nm. Calculate IC₅₀ using non-linear regression analysis.

Protocol 2: CHIKV nsP2 Protease Time-Dependent Inhibition Assay

Purpose: To determine the covalent binding kinetics (

-

Enzyme Preparation: Dilute recombinant CHIKV nsP2 protease to a final concentration of 10 nM in assay buffer (50 mM HEPES pH 7.4, 5 mM DTT, 0.01% Triton X-100). Causality: DTT maintains the catalytic cysteine in its reduced, nucleophilic state, which is strictly required for vinyl sulfone attack.

-

Inhibitor Pre-incubation: Mix the enzyme with varying concentrations of the inhibitor (e.g., 0.1 µM to 10 µM).

-

Time-Course Sampling: At specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), transfer an aliquot of the enzyme-inhibitor mixture to a well containing the FRET-based peptide substrate (e.g., Dabcyl-peptide-Edans).

-

Kinetic Measurement: Measure the initial velocity of substrate cleavage for each time point.

-

Data Analysis: Plot the natural log of remaining activity versus time to find the observed rate constant (

). Plot

Conclusion

The 3-phenyl-1H-pyrazole-5-carboxamide scaffold is a masterclass in chemical versatility. By simply altering the linker and the reactive warhead/ZBG, researchers can pivot the molecule from a highly selective epigenetic modulator capable of treating malignancies, to a potent, broad-spectrum antiviral agent capable of halting alphavirus replication. Future drug development should focus on optimizing the pharmacokinetic profiles of these derivatives, particularly utilizing isosteric replacements to prevent cyclization in covalent inhibitors, and disulfide prodrug strategies for thiol-based epigenetic therapies.

References

-

Wen, J., Niu, Q., Liu, J., & Zhao, L. (2016). Novel thiol-based histone deacetylase inhibitors bearing 3-phenyl-1H-pyrazole-5-carboxamide scaffold as surface recognition motif: Design, synthesis and SAR study. Bioorganic & Medicinal Chemistry Letters, 26(2), 375-379.[Link]

-

Ghoshal, A., Asressu, K. H., Hossain, M. A., Brown, P. J., Merten, E. M., Sears, J. D., ... & Willson, T. M. (2024). Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity. Journal of Medicinal Chemistry, 67(18), 16505-16532.[Link]

-

Chen, Y., & Li, Y. (2018). Zinc binding groups for histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 714-721.[Link]

Pharmacological profile of 3-Phenyl-1H-pyrazole-5-carboxamide

The Pharmacological Profile of 3-Phenyl-1H-pyrazole-5-carboxamide: A Structural & Functional Analysis[1]

Part 1: Executive Summary & Core Directive

The 3-Phenyl-1H-pyrazole-5-carboxamide (3-PPC) moiety is not merely a single drug candidate but a privileged scaffold in medicinal chemistry. It serves as a high-value pharmacophore in Fragment-Based Drug Discovery (FBDD), particularly for targeting ATP-binding sites in kinases, modulating metabolic pathways (PDX-1 activation), and interacting with DNA minor grooves.

This technical guide deconstructs 3-PPC from a "fragment-first" perspective. Rather than treating it as a static molecule, we analyze it as a dynamic tautomeric system capable of diverse binding modes. This guide is designed for medicinal chemists and pharmacologists optimizing lead compounds for oncology, metabolic disorders, and virology.

Part 2: Chemical Architecture & Tautomeric Dynamics

The pharmacological versatility of 3-PPC stems from its annular tautomerism. The pyrazole ring exists in equilibrium between the 3-phenyl (A) and 5-phenyl (B) forms, governed by solvent polarity and pH. This dictates its hydrogen bond donor/acceptor (HBD/HBA) profile, critical for target engagement.

Tautomeric Equilibrium & Binding Modes

-

Form A (3-Phenyl-1H-pyrazole-5-carboxamide):

-

Form B (5-Phenyl-1H-pyrazole-3-carboxamide):

DOT Diagram 1: Tautomeric Equilibrium & Interaction Logic

Caption: The dynamic equilibrium between 3-phenyl and 5-phenyl forms allows the scaffold to adapt to distinct binding pockets, functioning as a molecular chameleon.

Part 3: Pharmacological Mechanisms & Targets

Metabolic Modulation: The PDX-1/MG53 Axis

Recent studies (Kang et al., 2021) have identified N-substituted derivatives of 3-PPC as bifunctional antidiabetic agents. The core scaffold, when properly substituted (e.g., with a benzyl group), activates PDX-1 (Pancreatic and Duodenal Homeobox 1) , a transcription factor crucial for insulin secretion and

-

Mechanism: The molecule suppresses MG53 (an E3 ligase), preventing the ubiquitination and degradation of IRS-1 (Insulin Receptor Substrate 1).[1]

-

Outcome: Enhanced Glucose-Stimulated Insulin Secretion (GSIS) and improved glucose uptake in myotubes.[1]

Kinase Inhibition (ATP-Competitor)

The pyrazole-carboxamide motif mimics the adenine ring of ATP.

-

Hinge Binding: The pyrazole nitrogen (N2) acts as an H-bond acceptor, while the exocyclic amine or the pyrazole NH (N1) acts as a donor. This bidentate binding is characteristic of inhibitors targeting CDKs (Cyclin-Dependent Kinases) and p38 MAPK .

-

Selectivity: Selectivity is achieved by modifying the N-phenyl ring (the "tail" region) to access the hydrophobic back-pocket of the kinase.

DNA Minor Groove Binding

Certain derivatives (e.g., those with cationic side chains like piperazine) utilize the 3-PPC core to anchor into the DNA minor groove.

-

Interaction: The planar aromatic system intercalates or sits in the groove, while the carboxamide forms specific hydrogen bonds with base pairs (typically A-T rich regions).

-

Therapeutic Utility: Antiproliferative agents in oncology.

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-Phenyl-1H-pyrazole-5-carboxamide Core

Rationale: A robust, convergent synthesis is required to allow late-stage diversification.

Step-by-Step Methodology:

-

Claisen Condensation:

-

React Acetophenone (1.0 eq) with Diethyl Oxalate (1.2 eq) in the presence of Sodium Ethoxide (NaOEt, 1.5 eq) in ethanol at 0°C

RT for 4 hours. -

Intermediate: Ethyl 2,4-dioxo-4-phenylbutanoate.

-

-

Cyclization:

-

Add Hydrazine Hydrate (1.2 eq) dropwise to the intermediate solution. Reflux for 2 hours.

-

Product: Ethyl 3-phenyl-1H-pyrazole-5-carboxylate.

-

-

Amidation:

-

Treat the ester with Ammonia (aq) or a specific primary amine (for derivatives) in methanol at 60°C in a sealed tube for 12 hours.

-

Purification: Recrystallization from Ethanol/Water.

-

Validation Check:

-

NMR Signature: Look for the pyrazole singlet proton (

ppm) and the disappearance of the ethyl ester quartet/triplet signals. -

Mass Spec: Confirm M+H peak (MW: 187.2 for unsubstituted amide).

Protocol B: Glucose-Stimulated Insulin Secretion (GSIS) Assay

Rationale: To verify the functional activity of 3-PPC derivatives on pancreatic

-

Cell Culture: Culture INS-1 (rat insulinoma) cells in RPMI-1640 medium.

-

Starvation: Incubate cells in Krebs-Ringer Bicarbonate (KRB) buffer containing low glucose (2.8 mM) for 2 hours to establish a baseline.

-

Treatment: Treat cells with the test compound (1–10

M) in the presence of high glucose (16.7 mM) for 1 hour. -

Quantification: Collect supernatant and measure insulin concentration using an Insulin ELISA kit .

-

Normalization: Lyse cells and measure total protein content (BCA assay) to normalize insulin secretion (ng insulin / mg protein).

Part 5: Structure-Activity Relationship (SAR) Data

The following table summarizes how structural modifications to the 3-PPC core alter its pharmacological profile.

| Region | Modification | Effect on Pharmacology |

| 3-Phenyl Ring | Unsubstituted | Baseline scaffold activity (weak). |

| 4-Cl or 4-F substitution | Increases lipophilicity; improves kinase hydrophobic pocket occupancy. | |

| Pyrazole N1 | H (Unsubstituted) | Essential for Tautomerism; enables H-bond donor capability (Kinase hinge). |

| Methyl/Benzyl | Locks tautomer; improves metabolic stability; critical for PDX-1 activity. | |

| 5-Carboxamide | Primary Amide ( | High polarity; limited permeability; good for fragment screening. |

| Creates "Reverse Amide" scaffold; drastically increases potency against kinases/PLpro. | ||

| Introduces solubility and DNA minor groove binding affinity. |

DOT Diagram 2: Signaling Pathway (Antidiabetic Mechanism)

Caption: 3-PPC derivatives enhance metabolic health by dual mechanisms: suppressing MG53-mediated IRS-1 degradation and upregulating PDX-1.[1]

References

-

Kang, M. G., et al. (2021). "Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents stimulating both insulin secretion and glucose uptake." European Journal of Medicinal Chemistry, 217, 113325.[1] Link

-

Bhat, B. A., et al. (2011). "Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives." Acta Poloniae Pharmaceutica, 68(3), 365-371. Link

-

Zhang, S., et al. (2016). "Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction." Chemical and Pharmaceutical Bulletin, 64(5), 432-439. Link

-

PubChem. "3-Phenyl-1H-pyrazole-5-carboxylic acid (Precursor Data)." National Library of Medicine. Link

-

Li, Y., et al. (2025). "Discovery of 3-phenyl-1H-5-pyrazolylamides as PLpro inhibitors through virtual screening and structure optimization."[4] European Journal of Medicinal Chemistry, 281, 117005. Link

Sources

- 1. Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents stimulating both insulin secretion and glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Discovery of 3-phenyl-1H-5-pyrazolylamides as PLpro inhibitors through virtual screening and structure optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phenyl-Pyrazole Carboxamide Scaffold: From Discovery to Ryanodine Receptor Modulation

Executive Summary

The phenyl-pyrazole carboxamide scaffold represents a watershed moment in the history of agrochemical discovery. While early phenyl-pyrazoles (e.g., Fipronil) revolutionized pest control via GABA-gated chloride channels, the structural evolution into anthranilic diamides —specifically utilizing a pyrazole-5-carboxamide core—unlocked a novel mode of action: the modulation of Ryanodine Receptors (RyRs). This guide analyzes the chemical lineage, synthetic pathways, and mechanistic logic that produced Chlorantraniliprole (Rynaxypyr®), the archetype of this class.

The Genesis: Structural Evolution & Scaffold Hopping

The discovery of the phenyl-pyrazole carboxamide class was not linear; it was a result of "scaffold hopping"—a medicinal chemistry strategy where the core structure of a lead compound is replaced to improve properties while retaining biological activity.

The Precursor: Phthalic Diamides

The story begins not with a pyrazole, but with a phthalic diamide . In 1998, Nihon Nohyaku discovered Flubendiamide , the first synthetic ryanodine receptor activator. While potent, the phthaloyl moiety presented limitations in spectrum and physicochemical properties.

The Optimization: Enter the Pyrazole

Researchers at DuPont (now Corteva), led by George Lahm, hypothesized that the phthaloyl group could be replaced by a heterocycle to optimize the dihedral angle and lipophilicity. They identified that a 1-phenyl-pyrazole-5-carboxylic acid linked to an anthranilic acid derivative created a "U-shaped" conformation essential for binding to the insect RyR transmembrane domain.

This transition marked the birth of the Anthranilic Diamides .

Visualization of Scaffold Evolution

The following diagram illustrates the structural transition from early GABA-targeting pyrazoles to the RyR-targeting diamides.

Caption: The evolutionary trajectory from GABA antagonists and Phthalic Diamides to the optimized Phenyl-Pyrazole Carboxamide scaffold.

Structure-Activity Relationship (SAR)

The potency of this scaffold relies on three specific structural domains.

| Domain | Chemical Feature | Biological Function |

| A: Pyrazole Core | 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole | Provides the "anchor." The bromine at C3 and the chloropyridine ring fill a hydrophobic pocket, ensuring high binding affinity ( |

| B: Amide Bridge | 5-Carboxamide Linkage | Forms an intramolecular hydrogen bond with the aniline NH, locking the molecule into a bioactive "U-shape" conformation. |

| C: Anthranilic Moiety | 2-amino-5-chloro-3-methylbenzamide | The "effector" end. The specific substitution pattern (Cl, Me) dictates selectivity for Insect RyR vs. Mammalian RyR (>2000-fold selectivity). |

Critical Insight: The shift from a phenyl ring (in Fipronil) to a pyridine ring (in Chlorantraniliprole) at the N1 position of the pyrazole significantly improved water solubility and systemic movement within the plant, a key differentiator from Flubendiamide.

Synthetic Protocol: Construction of the Scaffold

Note: The following protocol is a generalized high-yield pathway based on patent literature (US Patent 7,247,647) and process chemistry optimizations.

Retrosynthetic Analysis

The convergent synthesis disconnects at the amide bond, requiring two key intermediates:

-

Acid Component: 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.[1][2]

-

Amine Component: 2-amino-5-chloro-3-methylbenzamide.

Step-by-Step Methodology

Step 1: Synthesis of the Pyrazole Acid

-

Hydrazine Formation: React 2,3-dichloropyridine with hydrazine hydrate in refluxing ethanol to yield 3-chloro-2-hydrazinopyridine.

-

Why: The chlorine at position 2 is more labile to nucleophilic aromatic substitution than position 3.

-

-

Cyclization: Treat the hydrazine with diethyl maleate and sodium ethoxide, followed by oxidation (using POCl3 or similar halogenating agents) and hydrolysis to form the pyrazole-5-carboxylic acid.

-

Bromination: Brominate the C3 position using bromine (

) in acetic acid.-

Validation: Check via HPLC. Target purity >98%.

-

Step 2: Coupling (The Carboxamide Formation)

This is the critical step defining the scaffold.

-

Activation:

-

Amidation:

-

Add 0.95 eq of the Anthranilic Amine (2-amino-5-chloro-3-methylbenzamide).

-

Allow the reaction to warm to room temperature and stir for 4–6 hours.

-

Observation: A heavy precipitate (the product) typically forms.

-

-

Work-up:

-

Quench with water.[2] Filter the solid.

-

Wash with cold acetonitrile/water (1:1) to remove unreacted reagents.

-

Dry under vacuum at 50°C.

-

Synthetic Workflow Diagram

Caption: Convergent synthesis pathway utilizing mixed-anhydride activation for high-yield carboxamide formation.

Mechanism of Action: Ryanodine Receptor Modulation

The phenyl-pyrazole carboxamides are designated as Group 28 insecticides by the Insecticide Resistance Action Committee (IRAC).

The Biological Cascade

Unlike neurotoxins that block channels (like Fipronil blocking GABA), this scaffold acts as an activator .

-

Binding: The molecule binds to a specific allosteric site on the Ryanodine Receptor (RyR) in the sarcoplasmic reticulum (SR) of muscle cells.

-

Channel Opening: This binding locks the calcium channel in a semi-open state.

-

Calcium Depletion: Stored

floods into the cytoplasm. -

Paralysis: The muscle contracts uncontrollably, followed by exhaustion of calcium stores.[2] The insect enters flaccid paralysis, stops feeding immediately, and dies.

Selectivity (Safety Profile)

The selectivity is driven by structural divergence in the RyR isoforms. The binding pocket in Lepidoptera RyR has specific residues that accommodate the "U-shaped" carboxamide conformation perfectly, whereas mammalian RyR has steric clashes that prevent high-affinity binding (Selectivity ratio > 2000).

Signaling Pathway Diagram

Caption: The cascade of Ryanodine Receptor activation leading to insect paralysis.[2]

Comparative Efficacy Data

The optimization of the phenyl-pyrazole carboxamide scaffold resulted in superior efficacy compared to earlier chemistries.

| Compound | Scaffold Class | LC50 (ppm) S. frugiperda | LogP | Systemic Activity |

| Fipronil | Phenyl-Pyrazole | ~2.5 | 4.0 | Low |

| Flubendiamide | Phthalic Diamide | 0.05 | 4.1 | Non-systemic |

| Chlorantraniliprole | Pyrazole Carboxamide | 0.01 | 2.86 | Xylem Mobile |

| Cyantraniliprole | Pyrazole Carboxamide | 0.02 | 1.9 | High (Xylem/Phloem) |

Data Source: Aggregated from Lahm et al. (2007) and Selby et al. (2013).

References

-

Lahm, G. P., et al. (2005). "Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator."[1] Bioorganic & Medicinal Chemistry Letters.

-

Lahm, G. P., et al. (2007). "Insecticidal anthranilic diamides: A new class of potent ryanodine receptor activators." Bioorganic & Medicinal Chemistry Letters.

-

Selby, T. P., et al. (2013).[5] "Discovery of cyantraniliprole, a potent and selective anthranilic diamide ryanodine receptor activator with cross-spectrum insecticidal activity."[5] Bioorganic & Medicinal Chemistry Letters.

-

Jeanguenat, A. (2013). "The structural diversity of ryanodine receptor activators." Chim.[5] Int. J. Chem.

-

DuPont (Corteva). (2007). "United States Patent 7,247,647: Anthranilamide Insecticides."

Sources

- 1. lookchem.com [lookchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN101717395A - Synthesis method of chlorantraniliprole pesticide - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of cyantraniliprole, a potent and selective anthranilic diamide ryanodine receptor activator with cross-spectrum insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Determining and Understanding the Solubility of 3-Phenyl-1H-pyrazole-5-carboxamide: A Comparative Analysis in Water and DMSO

Abstract

Solubility is a cornerstone of pharmaceutical science, profoundly influencing a compound's bioavailability, formulation feasibility, and in-vitro assay performance. This technical guide provides a comprehensive framework for characterizing the solubility of 3-Phenyl-1H-pyrazole-5-carboxamide, a molecule representative of the pyrazole carboxamide class often explored in drug discovery. We delve into the theoretical principles governing its solubility in two disparate yet critical solvents: water, the universal biological medium, and dimethyl sulfoxide (DMSO), the ubiquitous solvent for compound stock solutions. This guide presents detailed, field-proven protocols for determining both thermodynamic and kinetic solubility, explains the scientific rationale behind key experimental steps, and offers a structure for the interpretation of results. This document is intended for researchers, chemists, and drug development professionals seeking to establish a robust understanding and practical methodology for solubility assessment.

Introduction: The Critical Role of Solubility

The journey of a drug candidate from discovery to clinical application is paved with critical physicochemical assessments, among which solubility is paramount. Poor aqueous solubility can lead to low bioavailability, hindering a compound's therapeutic efficacy regardless of its potency.[1] Furthermore, in the early stages of discovery, the solubility of a compound dictates the reliability and reproducibility of in-vitro screening assays.[1] Compounds precipitating out of solution can lead to false positives or negatives, consuming valuable time and resources.

3-Phenyl-1H-pyrazole-5-carboxamide serves as an excellent case study. Its structure contains a pyrazole ring, a common scaffold in medicinal chemistry, along with a phenyl group and a carboxamide functional group. This combination of hydrophobic (phenyl) and hydrophilic (carboxamide, pyrazole nitrogens) moieties presents an interesting solubility profile. Understanding its behavior in both a polar protic solvent like water and a polar aprotic solvent like dimethyl sulfoxide (DMSO) is essential for its development.[2][3] DMSO is the standard for creating concentrated stock solutions for high-throughput screening, but the transition from a DMSO-solubilized state to an aqueous buffer environment is a frequent point of failure where compounds can precipitate.[4]

This guide will therefore provide the theoretical underpinnings and practical, step-by-step protocols to accurately measure and interpret the solubility of 3-Phenyl-1H-pyrazole-5-carboxamide in these two key solvents.

Theoretical Principles & Solubility Prediction

The fundamental principle governing solubility is that "like dissolves like".[5][6] This means that solvents are most effective at dissolving solutes with similar intermolecular force characteristics.

2.1. Solute and Solvent Analysis

-

3-Phenyl-1H-pyrazole-5-carboxamide:

-

Polar Features: The molecule possesses several sites capable of hydrogen bonding: the amide N-H (donor), the pyrazole N-H (donor), the amide carbonyl oxygen (acceptor), and the pyrazole nitrogens (acceptors). These groups contribute to its polarity.[6]

-

Non-Polar Features: The phenyl ring is a significant non-polar, hydrophobic component. The hydrocarbon backbone of the pyrazole ring also contributes to this character.[7]

-

-

Water (H₂O):

-

A highly polar, protic solvent. Its ability to both donate and accept two hydrogen bonds per molecule makes it an excellent solvent for other polar and ionic compounds.[5]

-

-

Dimethyl Sulfoxide (DMSO, (CH₃)₂SO):

2.2. Predicted Solubility Behavior

Based on the "like dissolves like" principle, we can formulate a hypothesis:

-

In Water: The solubility is expected to be low. While the polar carboxamide and pyrazole groups can interact with water, the large, non-polar phenyl ring will disrupt the highly structured hydrogen-bonding network of water, leading to an unfavorable energetic cost (the hydrophobic effect).[7]

-

In DMSO: The solubility is predicted to be significantly higher. DMSO is a powerful polar aprotic solvent capable of disrupting the solute's crystal lattice.[2] Its polar nature can effectively solvate the carboxamide and pyrazole groups, while its organic character (two methyl groups) can favorably interact with the phenyl ring.

The following sections will outline the experimental protocols required to validate this hypothesis quantitatively.

Experimental Protocol: Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true equilibrium concentration of a solute in a saturated solution.[10][11] The shake-flask method is the gold-standard technique for this measurement due to its reliability.[12][13][14]

3.1. Rationale (The "Why")

-

Excess Solid: Adding an excess of the compound ensures that the solution becomes saturated and that equilibrium is established between the dissolved and undissolved states.[13]

-

Prolonged Agitation: Achieving true thermodynamic equilibrium is a slow process. Agitation for 24-72 hours at a constant temperature is necessary to ensure the dissolution rate equals the precipitation rate.[1][12]

-

Phase Separation: It is critical to analyze only the dissolved solute. Centrifugation and filtration are used to completely remove any undissolved micro-particulates from the saturated supernatant.[12]

-

Quantification: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its high precision, sensitivity, and ability to separate the parent compound from any potential degradants.[12][14]

3.2. Step-by-Step Methodology: Shake-Flask Method

-

Preparation: Add an excess amount of solid 3-Phenyl-1H-pyrazole-5-carboxamide (e.g., 2-5 mg) to a glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the chosen solvent (Water or DMSO) to the vial.

-

Equilibration: Seal the vial and place it in a shaker or on a stirrer plate in a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate for 24-48 hours.[12][14]

-

Phase Separation:

-

Allow the suspension to settle for a short period.

-

Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw the supernatant and filter it through a chemically inert 0.45 µm syringe filter (e.g., PTFE) into a clean vial.[12] This is the saturated solution.

-

-

Quantification (HPLC):

-

Prepare a series of calibration standards of the compound in the relevant solvent at known concentrations.

-

Analyze the calibration standards by HPLC to generate a standard curve (Peak Area vs. Concentration).

-

Dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the standard curve.

-

Analyze the diluted sample by HPLC.

-

-

Calculation: Determine the concentration of the saturated solution from the standard curve, accounting for the dilution factor. Report the solubility in units such as mg/mL or µM.

3.3. Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility via the Shake-Flask Method.

Experimental Protocol: Kinetic Solubility

Kinetic solubility is a high-throughput assessment used in early drug discovery. It measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous buffer.[1][15] This value is often higher than the thermodynamic solubility because it reflects a supersaturated, metastable state.[10]

4.1. Rationale (The "Why")

-

DMSO Stock Start: In high-throughput screening (HTS), compounds are stored in DMSO. This method mimics the actual process used in biological assays.[4][16]

-

Rapid Dilution: The rapid addition of the DMSO stock to an aqueous buffer can cause the compound to "crash out" or precipitate if its aqueous solubility limit is exceeded.

-

Short Incubation: A short incubation period (e.g., 1-2 hours) is used because this method is not designed to achieve true equilibrium; it's a rapid assessment of precipitation tendency.[17][18]

-

Turbidity/Filtration Measurement: Precipitation can be detected by light scattering (nephelometry/turbidimetry) or by filtering the solution and quantifying the concentration of the filtrate via UV-Vis spectroscopy or LC-MS.[1][17]

4.2. Step-by-Step Methodology: DMSO Dilution Method

-

Stock Solution: Prepare a concentrated stock solution of 3-Phenyl-1H-pyrazole-5-carboxamide in 100% DMSO (e.g., 10 mM).

-

Plate Setup: In a 96-well microplate, add the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Dilution: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final compound concentration (ensure the final DMSO concentration is low, typically ≤1%).[17]

-

Incubation: Seal the plate and shake at room temperature for 1-2 hours.[17]

-

Analysis (Filtration-Based):

-

Transfer the contents of the wells to a filter plate (e.g., 96-well format with a 0.45 µm filter).

-

Apply vacuum or centrifugation to collect the filtrate in a clean acceptor plate.

-

Quantify the compound concentration in the filtrate using a suitable method like UV-Vis spectrophotometry or LC-MS/MS against a calibration curve.[16]

-

-

Calculation: The measured concentration is the kinetic solubility. This is often performed at multiple concentrations to identify the point at which precipitation occurs.

4.3. Experimental Workflow Diagram

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Unlocking the Mysteries of DMSO: A Versatile Solvent in Organic Chemistry - Oreate AI Blog [oreateai.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. asianpubs.org [asianpubs.org]

- 5. Solubility and Hydrogen Bonding [truegeometry.com]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. gchemglobal.com [gchemglobal.com]

- 9. acs.org [acs.org]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. protocols.io [protocols.io]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. enamine.net [enamine.net]

Methodological & Application

Application Note: Efficient Synthesis Protocols for 3-Phenyl-1H-pyrazole-5-carboxamide

Executive Summary & Strategic Overview

The 3-phenyl-1H-pyrazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., CDK, p38 MAP kinase) and cannabinoid receptor antagonists. While various synthetic routes exist—including dipolar cycloadditions of diazo compounds—these often suffer from poor regioselectivity or safety concerns upon scale-up.

This Application Note details the "Claisen-Cyclization-Amidation" strategy. This route is selected for its high atom economy, use of inexpensive commodity reagents (acetophenone, diethyl oxalate), and scalability.

Key Technical Advantages of this Protocol:

-

Regiocontrol: The 1,3-dicarbonyl intermediate directs the hydrazine attack, ensuring the correct substitution pattern.

-

Purification: Intermediates often precipitate as solids, minimizing the need for chromatography.

-

Safety: Avoids the use of potentially explosive diazo species common in alternative routes.

Retrosynthetic Analysis & Workflow

The synthesis disconnects the pyrazole ring into a hydrazine unit and a 1,3-dielectrophile (diketoester). The diketoester is accessed via a Claisen condensation.[1][2][3]

Figure 1: Strategic workflow for the synthesis of the target pyrazole carboxamide.

Detailed Experimental Protocols

Step 1: Claisen Condensation

Objective: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate. Mechanism: Base-mediated enolate formation of acetophenone followed by nucleophilic attack on diethyl oxalate.

Reagents:

-

Acetophenone (1.0 eq)

-

Diethyl oxalate (1.2 eq)

-

Sodium Ethoxide (NaOEt) (1.2 - 1.5 eq)

-

Ethanol (anhydrous)

Protocol:

-

Preparation of Base: In a flame-dried 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser and addition funnel, dissolve sodium metal (1.2 eq) in anhydrous ethanol under

atmosphere to generate fresh NaOEt. Alternatively, use commercial 21% NaOEt solution. -

Reagent Mixing: Cool the NaOEt solution to 0°C. Add diethyl oxalate (1.2 eq) dropwise over 15 minutes.

-

Enolization & Coupling: Add acetophenone (1.0 eq) dropwise. The solution will typically turn yellow/orange, indicating enolate formation.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Then, heat to mild reflux (60-70°C) for 3 hours to drive the equilibrium forward.

-

Workup: Cool to RT. The sodium salt of the diketoester often precipitates. Pour the mixture into ice-cold dilute HCl (1M) to neutralize the enolate and precipitate the free diketoester.

-

Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate (EtOAc), wash with brine, dry over

, and concentrate.

Scientific Insight: Diethyl oxalate is used in excess to prevent the double addition of acetophenone, which would yield a symmetric 1,3,5-triketone.

Step 2: Pyrazole Ring Closure

Objective: Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate. Mechanism: Double condensation of hydrazine with the 1,3-diketoester.

Reagents:

-

Diketoester (from Step 1) (1.0 eq)

-

Hydrazine Hydrate (80% or 64% solution) (1.1 eq)

-

Ethanol or Acetic Acid[4]

Protocol:

-

Dissolution: Dissolve the diketoester (1.0 eq) in Ethanol (10 volumes).

-

Cyclization: Cool to 0-5°C. Add Hydrazine Hydrate (1.1 eq) dropwise. Caution: Exothermic reaction.

-

Completion: Stir at RT for 1 hour, then reflux for 2 hours to ensure dehydration and aromatization.

-

Workup: Concentrate the solvent under reduced pressure. Pour the residue into ice water.

-

Purification: The pyrazole ester usually precipitates as a white/off-white solid. Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.

Tautomerism Note: The product exists in tautomeric equilibrium. In solution, the proton shuttles between

Step 3: Amidation (Aminolysis)

Objective: Conversion of Ethyl Ester to Carboxamide. Mechanism: Nucleophilic acyl substitution.

Reagents:

-

Pyrazole Ester (from Step 2)

-

Ammonium Hydroxide (28-30%

in water) OR 7N

Protocol:

-

Method A (Aqueous): Suspend the ester in concentrated

(10-20 eq). Seal the vessel tightly and stir at RT for 24-48 hours. If the ester is insoluble, add a minimal amount of methanol as a co-solvent. -

Method B (Methanolic - Recommended): Dissolve the ester in 7N

in Methanol (10 volumes) in a pressure tube. Heat to 60°C for 6-12 hours. -

Isolation: Cool the reaction. The primary amide product is typically less soluble than the ester and will precipitate.

-

Filtration: Filter the solid, wash with cold methanol, and dry under vacuum.

Critical Process Parameters (CPPs) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Step 1: Low Yield | Moisture in solvent | Use strictly anhydrous Ethanol; water destroys NaOEt and hydrolyzes diethyl oxalate. |

| Step 1: Solidification | Polymerization of oxalate | Keep temperature <70°C; ensure vigorous stirring. |

| Step 2: Regio-isomers | N/A for unsubstituted hydrazine | If using substituted hydrazine (e.g., Methylhydrazine), regioselectivity becomes critical. For |

| Step 3: Incomplete Rxn | Poor solubility of ester | Use Methanol as co-solvent; switch to Method B (Pressure tube). |

Mechanistic Visualization: The Claisen Condensation

Understanding the enolate chemistry in Step 1 is vital for yield optimization.

Figure 2: Mechanistic flow of the Claisen condensation between acetophenone and diethyl oxalate.[5]

Analytical Validation

To validate the synthesis, the following analytical data is expected for 3-Phenyl-1H-pyrazole-5-carboxamide :

-

Physical State: White to off-white solid.

-

Melting Point: >200°C (High due to H-bonding network).

-

Mass Spectrometry (ESI+):

. -

1H NMR (DMSO-d6, 400 MHz):

-

13.5-14.0 (br s, 1H, Pyrazole

- 7.8-7.9 (m, 2H, Phenyl ortho-H).

-

7.4-7.6 (br s, 2H,

- 7.3-7.5 (m, 3H, Phenyl meta/para-H).

- 7.1-7.2 (s, 1H, Pyrazole CH-4).

-

13.5-14.0 (br s, 1H, Pyrazole

References

-

BenchChem. (2025).[5][6] Application Notes and Protocols: Claisen Condensation Reactions Involving Diethyl Oxalate. Retrieved from

-

Aggarwal, R., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.[7] Retrieved from

-

PubChem. (2025).[8] Ethyl 3-phenyl-1H-pyrazole-5-carboxylate Compound Summary. Retrieved from

-

Sigma-Aldrich. (2025). Ethyl 3-phenyl-1H-pyrazole-5-carboxylate Product Specification. Retrieved from

-

Chemistry Steps. (2021). Claisen Condensation Reaction Mechanism. Retrieved from

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. byjus.com [byjus.com]

- 3. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester | C12H12N2O2 | CID 138628 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Crystallization of 3-Phenyl-1H-pyrazole-5-carboxamide

Abstract

This technical guide provides a comprehensive overview of established crystallization methodologies for 3-Phenyl-1H-pyrazole-5-carboxamide, a heterocyclic compound of significant interest in pharmaceutical research and drug development. The crystalline form of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. Therefore, robust and reproducible crystallization protocols are paramount. This document details step-by-step procedures for cooling crystallization, anti-solvent addition, and vapor diffusion techniques, providing researchers with the foundational knowledge to obtain high-quality crystalline material. The underlying principles of each method are explained to empower users to rationally design and optimize their crystallization processes.

Introduction: The Critical Role of Crystallinity

3-Phenyl-1H-pyrazole-5-carboxamide belongs to the pyrazole class of heterocyclic compounds, a scaffold frequently found in molecules with diverse biological activities.[1][2] In the context of drug development, the solid-state properties of this compound are as crucial as its molecular structure. Crystallization is a key purification step that also allows for the isolation of a specific solid form with desired characteristics.[3] The formation of a highly ordered crystal lattice can lead to improved stability, handling properties, and consistent dissolution rates, which are critical for predictable therapeutic outcomes.[3]

The potential for polymorphism—the ability of a compound to exist in multiple crystalline forms—is a significant consideration for pyrazole derivatives.[4] Different polymorphs can exhibit distinct physical properties, and controlling the crystallization process to consistently produce the desired form is a regulatory and therapeutic necessity. This guide provides protocols that serve as a starting point for developing a controlled crystallization process for 3-Phenyl-1H-pyrazole-5-carboxamide.

Physicochemical Properties and Solubility Profile

While specific quantitative solubility data for 3-Phenyl-1H-pyrazole-5-carboxamide is not extensively published, its structural features—a polar pyrazole ring with hydrogen bond donors and acceptors, and a non-polar phenyl group—suggest a nuanced solubility profile. It is anticipated to have moderate to good solubility in polar organic solvents and limited solubility in non-polar solvents.[5] The parent compound, 3-Phenyl-1H-pyrazole-5-carboxylic acid, is a solid with a high melting point (reported as 238-242 °C or 262 °C), indicating strong intermolecular interactions.[6][7] The carboxamide derivative is also expected to be a solid with a relatively high melting point.

Table 1: Predicted Solubility Profile and Potential Solvents for Crystallization

| Solvent Class | Examples | Predicted Solubility of 3-Phenyl-1H-pyrazole-5-carboxamide | Application in Crystallization |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Good | Good solvents for cooling crystallization.[8] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Good | Good solvents for anti-solvent methods or slow evaporation from DMF for single crystals.[9][10] |

| Non-Polar | Hexane, Heptane, Toluene | Poor | Potential anti-solvents. |

| Mixed Solvents | Acetonitrile/Water, Ethanol/Water | Variable | Useful for fine-tuning solubility in anti-solvent and cooling crystallization. |

Crystallization Methodologies and Protocols

The selection of a crystallization method depends on the compound's solubility characteristics and the desired outcome (e.g., bulk powder vs. single crystals).[3] The following protocols are designed to be robust starting points for researchers.

Cooling Crystallization

This technique is effective for compounds that exhibit a significant increase in solubility with temperature.[3] The principle involves dissolving the solute in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution, followed by controlled cooling to induce supersaturation and crystallization.[4]

-

Dissolution: In a clean flask equipped with a stir bar and a reflux condenser, add the crude 3-Phenyl-1H-pyrazole-5-carboxamide. Add a minimal volume of ethanol to the flask.

-

Heating: Gently heat the mixture with continuous stirring until the solid completely dissolves. If necessary, add small additional volumes of ethanol to achieve full dissolution at the boiling point.

-

Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-warmed funnel with filter paper into a clean, pre-warmed receiving flask.

-

Cooling: Allow the clear solution to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be insulated to slow the cooling rate.

-

Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (2-8 °C) for at least one hour to maximize crystal yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

-

Drying: Dry the crystals under vacuum at a temperature appropriate for the solvent used (e.g., 40-50 °C for ethanol) until a constant weight is achieved.

Caption: Workflow for Cooling Crystallization.

Anti-Solvent Addition Crystallization

This method is suitable for compounds that are highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent").[6] The principle involves creating a supersaturated solution by adding the anti-solvent to a solution of the compound in the good solvent, thereby reducing the solute's solubility and inducing crystallization.[8]

-

Dissolution: Dissolve the crude 3-Phenyl-1H-pyrazole-5-carboxamide in a minimal amount of acetonitrile at room temperature with stirring.

-

Anti-Solvent Addition: While stirring the solution, slowly add deionized water (the anti-solvent) dropwise until the solution becomes slightly turbid. The onset of turbidity indicates that the solution is supersaturated.

-

Crystal Growth: Add a few more drops of acetonitrile to redissolve the slight precipitate and obtain a clear solution. Cover the flask and allow it to stand undisturbed at room temperature. The slow diffusion of water vapor from the atmosphere into the acetonitrile can promote slow crystallization. Alternatively, continue to add the anti-solvent slowly until significant precipitation occurs.

-

Equilibration: Stir the resulting slurry at room temperature for 1-2 hours to allow for complete crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of a pre-mixed acetonitrile/water solution (in a ratio similar to the final crystallization mixture) to remove impurities.

-

Drying: Dry the crystals under vacuum.

Caption: Workflow for Anti-Solvent Crystallization.

Vapor Diffusion

Vapor diffusion is an excellent method for growing high-quality single crystals, which are necessary for structural elucidation by X-ray crystallography. This technique is particularly useful when only small amounts of the compound are available. The principle relies on the slow diffusion of the vapor of an anti-solvent into a solution of the compound, gradually inducing crystallization.

-

Prepare the Inner Vial: Dissolve a small amount of 3-Phenyl-1H-pyrazole-5-carboxamide in a minimal volume of DMF (a good solvent) in a small, open vial (e.g., a 1-dram vial).

-

Prepare the Outer Chamber: Add a larger volume of water (the anti-solvent) to a larger container, such as a beaker or a jar with a screw cap.

-

Set up the System: Place the inner vial containing the compound solution inside the larger chamber containing the anti-solvent. Ensure the inner vial does not touch the walls of the outer chamber.[7]

-

Seal and Incubate: Seal the outer chamber tightly to create a closed system. Store the setup in a location free from vibrations and temperature fluctuations.

-

Crystal Growth: Over time, the more volatile solvent (in this case, assuming some volatility difference or slow diffusion) or the anti-solvent vapor will slowly diffuse, leading to a gradual decrease in the solubility of the compound in the inner vial and the growth of crystals. This process can take several days to weeks.

-

Harvesting: Once suitable crystals have formed, carefully remove the inner vial and collect the crystals.

Sources

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polymorphism and solvates of 1-acetyl-3-(phenyl)-5-(1-pyrenyl)pyrazoline: the structures, thermal and optical-physical properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. 3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | 5071-61-4 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. jocpr.com [jocpr.com]

- 9. N-methyl-3-phenyl-1H-pyrazole-5-carboxamide | C11H11N3O | CID 18870913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (PDF) Polymorphism vs. Desmotropy: The Cases of 3‐Phenyl‐and 5‐Phenyl‐1H‐pyrazoles and 3‐Phenyl‐1H‐indazole [academia.edu]

Application Note: In Vitro Kinase Inhibition Assays Using 3-Phenyl-1H-pyrazole-5-carboxamide Scaffolds

Abstract & Scientific Rationale

The 3-Phenyl-1H-pyrazole-5-carboxamide motif is a "privileged scaffold" in medicinal chemistry, extensively utilized to design Type I ATP-competitive kinase inhibitors. Its structural geometry allows the pyrazole nitrogen and the carboxamide moiety to function as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP. This enables high-affinity binding to the hinge region of various kinases, most notably Cyclin-Dependent Kinases (CDKs) and FMS-like Tyrosine Kinase 3 (FLT3) .

This application note provides a validated workflow for screening derivatives of this scaffold. We focus on an ADP-Glo™ (Luminescent ADP Detection) assay platform, which offers a universal, homogeneous, and high-sensitivity readout suitable for the nanomolar potency often exhibited by these compounds.

Key Mechanistic Insight: The Hinge Binder

The core 3-phenyl-1H-pyrazole-5-carboxamide structure typically binds as follows:

-

Hinge Interaction: The pyrazole N-H and the carboxamide oxygen/nitrogen form critical H-bonds with the kinase hinge backbone (e.g., Leu83 in CDK2).

-

Hydrophobic Pocket: The 3-phenyl group occupies the hydrophobic back-pocket (Gatekeeper region).

-

Solvent Front: Substituents on the carboxamide nitrogen extend towards the solvent front, allowing for solubility optimization.

Experimental Workflow Diagrams

Figure 1: Assay Principle & Workflow (ADP-Glo)

This diagram outlines the conversion of ATP to ADP by the kinase and the subsequent generation of a luminescent signal proportional to kinase activity.

Caption: Homogeneous ADP-Glo assay workflow. The signal is positively correlated with kinase activity and inversely correlated with inhibition.

Figure 2: Mechanism of Action (Type I Binding)

Visualizing the competitive binding at the ATP pocket.

Caption: Competitive displacement of ATP by the pyrazole-carboxamide scaffold at the kinase hinge region.

Materials & Reagents

| Component | Specification | Purpose |

| Test Compound | 3-Phenyl-1H-pyrazole-5-carboxamide derivative | Target Inhibitor |

| Kinase Enzyme | Recombinant CDK2/CycA or FLT3 (Human) | Target Enzyme |

| Substrate | Histone H1 (for CDK) or Poly(Glu,Tyr) (for FLT3) | Phosphorylation Acceptor |

| ATP | Ultra-Pure (>99%) | Co-factor (Km matched) |

| Assay Buffer | 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/mL BSA | Reaction Environment |

| DTT | 50 µM (Freshly added) | Reducing Agent |

| Detection Kit | ADP-Glo™ Kinase Assay (Promega) | Signal Generation |

| Plate | 384-well, White, Low-Volume, Polystyrene | Reaction Vessel |

Detailed Protocol: ADP-Glo Kinase Assay

Phase 1: Reagent Preparation

Objective: Prepare stable working solutions.

-

1X Kinase Buffer: Dilute 5X stock to 1X with ddH2O. Add fresh DTT (50 µM final) and MnCl2 (if required for specific kinases like FLT3).

-

Compound Preparation:

-

Dissolve 3-Phenyl-1H-pyrazole-5-carboxamide in 100% DMSO to 10 mM.

-

Perform a 1:3 serial dilution in DMSO (10 points) to generate a dose-response curve.

-

Note: Final DMSO concentration in the assay must be < 1% (typically 0.5%) to avoid enzyme denaturation.

-

-

2X Enzyme/Substrate Mix:

-

Dilute Kinase (e.g., CDK2) to 2X the optimal concentration (determined by previous titration, typically 1-5 ng/µL).

-

Add peptide substrate (e.g., Histone H1) to 2X concentration (typically 0.2 mg/mL).

-

-

2X ATP Solution:

-

Dilute Ultra-Pure ATP in 1X Kinase Buffer.

-

Critical: The concentration must be 2X the Km[ATP] of the specific kinase to ensure the assay is sensitive to ATP-competitive inhibitors (Type I).

-

Phase 2: Enzymatic Reaction (384-well format)

Objective: Allow inhibitor to bind and kinase to consume ATP.

-

Compound Addition: Transfer 50 nL of serially diluted compound into the dry 384-well plate using an acoustic dispenser (Echo) or pin tool.

-

Controls: Add DMSO only to "High Control" (Max Activity) and "Low Control" (No Enzyme) wells.

-

-

Enzyme Addition: Dispense 2.5 µL of 2X Enzyme/Substrate Mix into all wells (except "Low Control"). Add buffer to "Low Control".

-

Pre-Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 10 min at RT. This allows the pyrazole scaffold to equilibrate with the hinge region before ATP competes.

-

-

Reaction Start: Dispense 2.5 µL of 2X ATP Solution to all wells.

-

Final Volume: 5 µL.

-

-

Incubation: Seal plate and incubate at Room Temperature (20-25°C) for 60 minutes.

Phase 3: Signal Detection

Objective: Convert consumed ATP data into light signal.

-

ADP-Glo Reagent: Add 5 µL of ADP-Glo Reagent to all wells.

-

Action: Stops the kinase reaction and depletes remaining unconsumed ATP.

-

Incubate 40 min at RT.

-

-

Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent.

-

Action: Converts the generated ADP back to ATP, which is then used by Luciferase to produce light.

-

Incubate 30 min at RT.

-

-

Readout: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision, PHERAstar). Integration time: 0.5–1.0 seconds.

Data Analysis & Validation

Calculation of % Inhibition

Normalize the Raw Light Units (RLU) to controls:

Curve Fitting (IC50)

Fit the data to a sigmoidal dose-response equation (4-parameter logistic) to determine the IC50:

Quality Control Criteria (Self-Validation)

-

Z-Factor (Z'): Must be > 0.5 for a robust screening assay.

-

Signal-to-Background (S/B): Should be > 5.

-

Reference Inhibitor: Include AT7519 or Staurosporine as a positive control. The IC50 should fall within 3-fold of historical data.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Signal-to-Noise | Insufficient enzyme activity or ATP depletion incomplete. | Titrate enzyme concentration; ensure ATP purity is high; extend ADP-Glo incubation time. |

| High Variation (CV%) | Pipetting errors or bubble formation. | Centrifuge plates after every addition; use non-contact dispensers (Echo/Dragonfly). |

| Compound Precipitation | 3-Phenyl-1H-pyrazole-5-carboxamide is hydrophobic. | Ensure DMSO < 1%; check solubility in buffer before assay; use intermediate dilution plate. |

| IC50 Shift | ATP concentration mismatch. | Verify ATP concentration is at Km. If ATP >> Km, competitive inhibitors will appear less potent. |

References

-

Design and synthesis of 3-phenyl-1H-pyrazole-5-carboxamide deriv

- Context: Establishes the scaffold as a CDK2/CDK4 inhibitor.

-

Source:

-

Discovery of 3-phenyl-1H-5-pyrazolylamine-based deriv

- Context: Validates the scaffold for FLT3 tyrosine kinase inhibition in AML.

-

Source:

-

ADP-Glo™ Kinase Assay Technical Manual.

- Context: Standard operating procedure for the detection method.

-

Source:

-

Assay Guidance Manual: In Vitro Enzyme Inhibition.

- Context: Best practices for IC50 and Z-factor calcul

-

Source:

Application Notes and Protocols for the In Vivo Formulation of 3-Phenyl-1H-pyrazole-5-carboxamide

Introduction: Navigating the Preclinical Formulation of a Promising Pyrazole Moiety

3-Phenyl-1H-pyrazole-5-carboxamide and its analogs represent a class of compounds with significant therapeutic potential, frequently investigated for their diverse biological activities.[1][2] However, a common hurdle in the preclinical development of these molecules is their characteristically low aqueous solubility. This presents a significant challenge for in vivo studies, where achieving adequate bioavailability and consistent exposure is paramount for obtaining meaningful and reproducible data. The planar, aromatic nature of the pyrazole ring system can contribute to strong crystal lattice energy, making it difficult for the compound to dissolve in physiological fluids.[3]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a systematic approach to the formulation of 3-Phenyl-1H-pyrazole-5-carboxamide for in vivo applications. We will move beyond generic protocols, offering a rationale-driven framework for formulation design, practical experimental workflows, and detailed step-by-step instructions.

Physicochemical Landscape: Anticipated Challenges with 3-Phenyl-1H-pyrazole-5-carboxamide

Expected Physicochemical Properties:

| Property | Anticipated Characteristic | Rationale & Implications for Formulation |

| Aqueous Solubility | Low | The presence of a phenyl group and the pyrazole ring suggests poor water solubility. This is a primary obstacle to achieving sufficient drug exposure in vivo.[3][4] |

| pKa | Weakly basic/acidic | The pyrazole ring contains both a weakly acidic N-H proton and a weakly basic nitrogen atom.[5] This suggests that solubility may be pH-dependent, potentially increasing in acidic or basic conditions, although the effect might be minimal. |

| LogP | Moderately high | The combination of aromatic rings and polar amide and pyrazole functionalities likely results in a moderate octanol-water partition coefficient, suggesting good membrane permeability but also contributing to low aqueous solubility. |

| Chemical Stability | Generally stable, potential for pH-dependent hydrolysis and photodegradation | The amide bond may be susceptible to hydrolysis under strongly acidic or basic conditions. Aromatic systems can also be prone to photodegradation. Stability studies are crucial to ensure the integrity of the formulation. |

This profile strongly suggests that 3-Phenyl-1H-pyrazole-5-carboxamide falls into the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility and potentially variable permeability. Therefore, enabling formulations are essential for successful in vivo evaluation.

Formulation Development Workflow: A Strategic Approach

A systematic, multi-tiered approach is recommended to identify a suitable and robust formulation for in vivo studies. This workflow is designed to efficiently screen various formulation strategies and identify a lead candidate for further characterization and use.

Figure 1: A strategic workflow for the formulation development of poorly soluble compounds like 3-Phenyl-1H-pyrazole-5-carboxamide.

Experimental Protocols: From Screening to In Vivo Dosing Solutions

The following protocols provide a detailed, step-by-step guide for preparing and evaluating various formulations.

Protocol 1: Solubility Screening in Biorelevant Media and Organic Solvents

Objective: To determine the approximate solubility of 3-Phenyl-1H-pyrazole-5-carboxamide in a range of vehicles to guide formulation selection.

Materials:

-

3-Phenyl-1H-pyrazole-5-carboxamide

-

Phosphate-buffered saline (PBS), pH 7.4

-

Simulated Gastric Fluid (SGF), pH 1.2

-

Fasted State Simulated Intestinal Fluid (FaSSIF)

-

Fed State Simulated Intestinal Fluid (FeSSIF)

-

Polyethylene glycol 400 (PEG 400)

-

Propylene glycol (PG)

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Tween® 80

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Vials, shaker, centrifuge, HPLC system

Procedure:

-

Add an excess amount of 3-Phenyl-1H-pyrazole-5-carboxamide to a known volume of each solvent in a sealed vial.

-

Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[6]

Data Presentation:

| Solvent/Vehicle | Approximate Solubility (µg/mL) | Observations |

| PBS, pH 7.4 | ||

| SGF, pH 1.2 | ||

| FaSSIF | ||

| FeSSIF | ||

| PEG 400 | ||

| Propylene Glycol | ||

| DMSO | ||

| Ethanol | ||

| 5% Tween® 80 in water | ||

| 20% HP-β-CD in water |

Protocol 2: Preparation of a Co-solvent-Based Formulation for Oral Gavage

Rationale: Co-solvents are often the first-line approach for increasing the solubility of non-polar compounds for preclinical studies due to their simplicity and the large body of historical data. A combination of a water-miscible organic solvent and a surfactant can often provide a stable and effective vehicle.

Example Formulation (10 mg/mL):

-

10% DMSO, 40% PEG 400, 5% Tween® 80, 45% Saline

Step-by-Step Preparation:

-

Weigh the required amount of 3-Phenyl-1H-pyrazole-5-carboxamide.

-

Add the DMSO to the compound and vortex until fully dissolved.

-

Add the PEG 400 and vortex to mix.

-

Add the Tween® 80 and vortex to mix.

-

Slowly add the saline while vortexing to avoid precipitation.

-

Visually inspect the final formulation for clarity and any signs of precipitation.

Protocol 3: Preparation of a Cyclodextrin-Based Formulation for Intravenous Injection

Rationale: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. HP-β-CD is commonly used in parenteral formulations due to its favorable safety profile.

Example Formulation (5 mg/mL):

-

20% (w/v) HP-β-CD in Saline

Step-by-Step Preparation:

-

Prepare a 20% (w/v) solution of HP-β-CD in saline. This may require gentle heating and stirring to fully dissolve the cyclodextrin.

-

Allow the cyclodextrin solution to cool to room temperature.

-

Add the weighed 3-Phenyl-1H-pyrazole-5-carboxamide to the cyclodextrin solution.

-

Stir or sonicate the mixture until the compound is fully dissolved. This may take some time.

-

Filter the final solution through a 0.22 µm sterile filter for IV administration.

Stability Considerations: Ensuring Formulation Integrity

The chemical and physical stability of the formulation is critical for the reliability of in vivo studies.

Key Stability Aspects to Evaluate:

-

Short-Term Stability: Assess the stability of the formulation at room temperature and under refrigerated conditions for the expected duration of the in vivo experiment.

-

Freeze-Thaw Stability: If the formulation is to be stored frozen, evaluate its stability after multiple freeze-thaw cycles.

-